molecular formula C9H14O2S B13665221 1-Oxa-8-thiaspiro[5.5]undecan-4-one

1-Oxa-8-thiaspiro[5.5]undecan-4-one

Cat. No.: B13665221
M. Wt: 186.27 g/mol
InChI Key: LTKWCWCLUVOFDP-UHFFFAOYSA-N
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Description

1-Oxa-8-thiaspiro[5.5]undecan-4-one is a spirocyclic compound featuring a unique heteroatom arrangement, with one oxygen (oxa) and one sulfur (thia) atom in its bicyclic framework. Spirocyclic compounds are valued in medicinal chemistry for their conformational rigidity and ability to modulate biological targets .

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

1-oxa-8-thiaspiro[5.5]undecan-4-one

InChI

InChI=1S/C9H14O2S/c10-8-2-4-11-9(6-8)3-1-5-12-7-9/h1-7H2

InChI Key

LTKWCWCLUVOFDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=O)CCO2)CSC1

Origin of Product

United States

Preparation Methods

The synthesis of 1-Oxa-8-thiaspiro[5.5]undecan-4-one typically involves the reaction of specific precursors under controlled conditions. One common synthetic route includes the use of aliphatic aldehydes and methyl vinyl ketone through a Robinson annelation reaction, followed by hydrogenation to yield the desired spirocyclic structure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

1-Oxa-8-thiaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Oxa-8-thiaspiro[5.5]undecan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Oxa-8-thiaspiro[5.5]undecan-4-one exerts its effects involves interactions with specific molecular targets. These interactions may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

1-Oxa-8-thiaspiro[5.5]undecan-4-one
  • Structure : Contains one oxygen (oxa) and one sulfur (thia) in the spiro system.
  • Hypothetical Formula : Estimated as C₁₀H₁₆O₂S (based on analogous dioxaspiro compounds).
1,9-Dioxaspiro[5.5]undecan-4-one (CAS 1330756-23-4)
  • Structure : Two oxygen atoms (dioxa) in the spiro system.
  • Formula : C₉H₁₄O₃, MW = 170 .
  • Key Difference : Replacement of sulfur with oxygen reduces molecular weight and alters electronic properties.
1,9-Diaza-2,2,8,8,10,10-hexamethylspiro[5.5]undecan-4-one
  • Structure : Two nitrogen atoms (diaza) and methyl substituents.
3,4-Difluoro-1,5-dioxaspiro[5.5]undecan-2-one (CAS 144868-88-2)
  • Structure : Two oxygen atoms (dioxa) with fluorine substituents.
  • Formula : C₉H₁₂F₂O₃, MW = 206.17.
  • Key Difference : Fluorine atoms increase electronegativity and metabolic stability .

Physical and Chemical Properties

Compound Molecular Weight Solubility Stability Key Features
This compound* ~186 (estimated) Likely moderate Moderate (thioether) Sulfur enhances nucleophilicity
1,9-Dioxaspiro[5.5]undecan-4-one 170 Soluble in DMSO High (ether bonds) Stable at -80°C for 6 months
1-Methyl-1-azaspiro[5.5]undecan-4-one 181.27 Data unavailable Likely stable (aza) Nitrogen enables H-bonding

* Estimated based on sulfur substitution in dioxaspiro framework.

Biological Activity

1-Oxa-8-thiaspiro[5.5]undecan-4-one is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure that includes both oxygen and sulfur atoms in its framework. This unique arrangement contributes to its reactivity and interaction with biological targets.

Property Details
Molecular Formula C12H21OS
Molecular Weight 213.37 g/mol
IUPAC Name This compound
CAS Number [to be assigned]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation: It can act on receptors, modulating their activity and influencing physiological responses.
  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of spirocyclic compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activities.

Anticancer Potential

In vitro studies have demonstrated that spirocyclic compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.

Case Study: Synthesis and Evaluation

A recent study synthesized this compound and evaluated its biological activity through a series of assays:

  • Synthesis: The compound was synthesized using established organic reactions involving heterocyclic precursors.
  • Biological Assays: The synthesized compound underwent testing against various cell lines to assess cytotoxicity and selectivity.
  • Results: The findings indicated that the compound exhibited significant cytotoxic effects at certain concentrations, warranting further investigation into its mechanisms and potential therapeutic applications.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with other similar compounds known for their biological effects.

Compound Biological Activity
1-Oxa-4,9-diazaspiro[5.5]undecanePotent soluble epoxide hydrolase inhibitor; potential in chronic kidney disease treatment .
Thiazolidine derivativesExhibited antimicrobial activity; used in inflammation treatment .
Spirocyclic diaminesInduced apoptosis in cancer cells; explored as anticancer agents .

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